1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
This compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyrimidine derivative. It is often synthesized as part of research into new therapeutic agents, particularly those targeting various biological pathways in disease processes. The synthesis and characterization of this compound can be found in patent literature and chemical databases, which detail its potential applications and methods of preparation .
The synthesis of 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several steps:
The specifics of these reactions can vary based on the reagents and conditions used but generally follow established protocols for synthesizing similar compounds in organic chemistry.
The molecular formula for 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C14H15Cl2N5O. The molecular weight is approximately 344.21 g/mol.
The compound's 2D structure can be represented using SMILES notation: CC(C)OC(=O)Nc1ncnc2c1c(nn2C)C(Cl)=C(Cl)C
.
The chemical reactivity of 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be explored through various reaction pathways:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships.
The mechanism of action for 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves interaction with specific biological targets:
Experimental data from pharmacological assays would provide insights into its efficacy and specificity against various targets.
The physical properties of 1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Chemical properties include:
This compound has potential applications in various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: